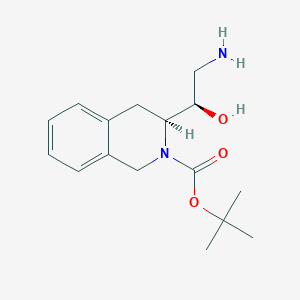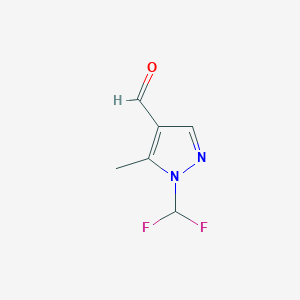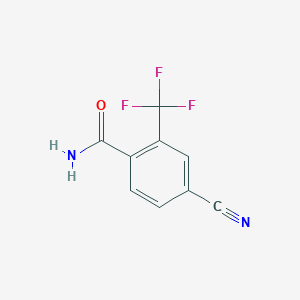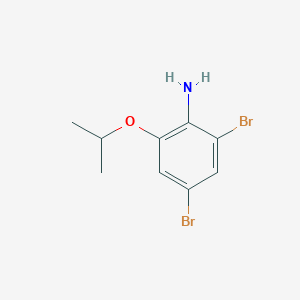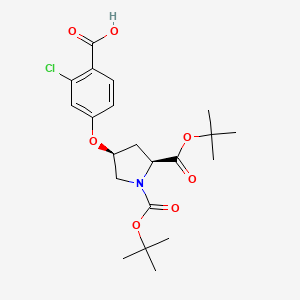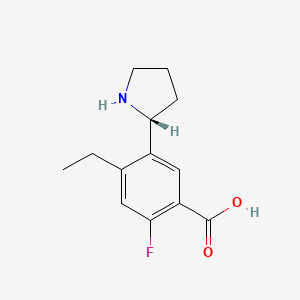
(R)-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and fluorine and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency. The final product would be purified through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluoro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce groups like hydroxyl or amino groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrrolidine ring and benzoic acid moiety can contribute to binding affinity and specificity, while the fluoro and ethyl groups may enhance stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and may have similar biological activities.
Fluorinated benzoic acids: Compounds such as 2-fluorobenzoic acid and 4-fluorobenzoic acid share the fluorine substitution on the benzoic acid moiety.
Uniqueness
®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-2-8-6-11(14)10(13(16)17)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
NMTBQOORXDTLJM-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1[C@H]2CCCN2)C(=O)O)F |
Canonical SMILES |
CCC1=CC(=C(C=C1C2CCCN2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
